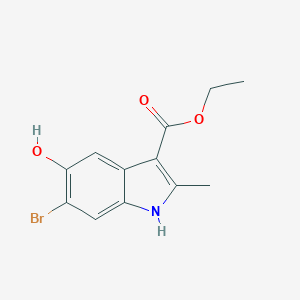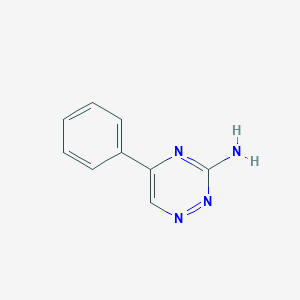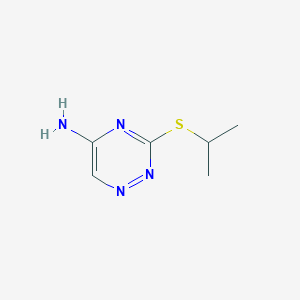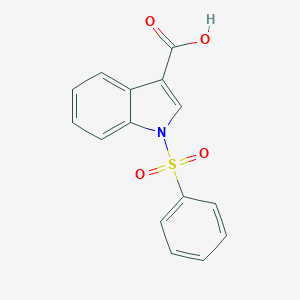
ethyl 6-bromo-5-hydroxy-2-methyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a chemical compound with potential applications in scientific research. It is a derivative of indole, a heterocyclic aromatic compound that is widely used in organic synthesis and medicinal chemistry. The synthesis method of this compound, its mechanism of action, and its biochemical and physiological effects have been studied in detail.
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 6-bromo-5-hydroxy-2-methyl-1H-indole-3-carboxylate is involved in various synthesis processes. For instance, Huang Bi-rong (2013) discusses the synthesis of a closely related compound, 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester, highlighting its high yield and purity under optimal conditions (Huang, 2013). Additionally, the synthesis and crystal X-ray analysis of a derivative of this compound, focusing on its molecular structure, is detailed by Luo et al. (2019) (Luo et al., 2019).
Antiviral Activities
Significant research has been conducted on the antiviral properties of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates. Gong Ping (2006) synthesized a series of these derivatives, evaluating their in vitro antiviral activities against influenza A3 virus and respiratory syncytial virus (RSV), with some compounds showing comparable activity to existing antiviral drugs (Gong, 2006). Similarly, Chai et al. (2006) synthesized and tested a series of these compounds for their anti-hepatitis B virus (HBV) activities, finding certain compounds to be more potent than the control, lamivudine (Chai et al., 2006).
Pharmacokinetic and Stability Studies
Preclinical studies, such as those by Ivashchenko et al. (2014), have explored the pharmacokinetics, bioavailability, and stability of derivatives of this compound, establishing its potential as an anti-influenza drug candidate (Ivashchenko et al., 2014).
Synthesis Optimization
Research has also been conducted on optimizing the synthesis of related compounds. Wang Yu-ling (2011) improved the synthesis process for a key intermediate of arbidol hydrochloride, a compound related to ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate, achieving high yields (Wang, 2011).
properties
CAS RN |
16052-67-8 |
|---|---|
Product Name |
ethyl 6-bromo-5-hydroxy-2-methyl-1H-indole-3-carboxylate |
Molecular Formula |
C12H12BrNO3 |
Molecular Weight |
298.13 g/mol |
IUPAC Name |
ethyl 6-bromo-5-hydroxy-2-methyl-1H-indole-3-carboxylate |
InChI |
InChI=1S/C12H12BrNO3/c1-3-17-12(16)11-6(2)14-9-5-8(13)10(15)4-7(9)11/h4-5,14-15H,3H2,1-2H3 |
InChI Key |
IHGRXBMSSFFTJL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC2=CC(=C(C=C21)O)Br)C |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC(=C(C=C21)O)Br)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Morpholine, 4-[(1-chlorobutyl)sulfonyl]-](/img/structure/B184798.png)



![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B184803.png)


![N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B184806.png)



![1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide](/img/structure/B184816.png)
![4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one](/img/structure/B184818.png)
